molecular formula C10H13NO B1677664 2-Phenylbutyramide CAS No. 90-26-6

2-Phenylbutyramide

Cat. No. B1677664
CAS RN: 90-26-6
M. Wt: 163.22 g/mol
InChI Key: UNFGQCCHVMMMRF-UHFFFAOYSA-N
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Description

2-Phenylbutyramide is a member of acetamides . It is a chemical compound that is structurally related to antiepileptic drugs .


Synthesis Analysis

The synthesis of 2-Phenylbutyramide has been studied in detail. A structural chemistry approach was used to explain the dramatic difference in solubility between two structurally related antiepileptic drugs, N-carbamoyl-2-phenylbutyramide (NC2PBA) and 2-phenylbutyramide (2PBA) .


Molecular Structure Analysis

The molecular structure of 2-Phenylbutyramide has been analyzed using a combination of experimental (single-crystal X-ray diffraction, IR spectroscopy) and computational (crystal lattice energy calculations, Hirshfeld surface analysis) techniques . The molecular packing arrangements of NC2PBA and 2PBA are similar, but NC2PBA is distinguished by a more extensive network of hydrogen bonds .


Physical And Chemical Properties Analysis

2-Phenylbutyramide is a solid drug that may be regarded as a “pharmaceutical material”. Its higher density, higher melting point, and lower solubility compared to crystalline NC2PBA may be largely explained by the differences in hydrogen bonding .

Scientific Research Applications

Molecular Arrangements in Antiepileptic Drugs

2PBA has been studied for its molecular arrangements in the context of antiepileptic drugs. Krivoshein et al. (2018) explored the structural chemistry of N-carbamoyl-2-phenylbutyramide (NC2PBA) and 2PBA. This research revealed that while NC2PBA and 2PBA have similar molecular packing arrangements, NC2PBA is distinguished by a more extensive network of hydrogen bonds, influencing properties like density, melting point, and solubility (Krivoshein et al., 2018).

Polymorphism and Molecular Configuration

Khrustalev et al. (2014) investigated the crystal structures of racemic and homochiral forms of 2PBA. The study found that these forms are very similar in supramolecular organization and infrared spectral characteristics. The presence of different molecular conformations in homochiral forms of 2PBA allowed for the mimicking of crystal packing in the racemic form (Khrustalev et al., 2014).

Applications in Crystal Growth and Design

Further insights into the crystal landscape of 2PBA derivatives were provided by Khandavilli et al. (2018). They explored the crystallization of metastable racemic forms from the stable conglomerate of (±)-3-methyl-2-phenylbutyramide. The study highlighted the thermodynamic relationships between different forms and the stability of the enantiomers of 2PBA derivatives (Khandavilli et al., 2018).

Synthesis and Characterization of Organotin(IV) Carboxylates

In the field of inorganic chemistry, Naz et al. (2020) synthesized and characterized 2-Phenylbutyric acid-based organotin(IV) carboxylates. These complexes showed potential as antibacterial agents against plant pathogens and revealed interesting aspects of DNA binding and interaction with cellular components (Naz et al., 2020).

Safety And Hazards

2-Phenylbutyramide is moderately toxic by ingestion and is a poison by the intravenous route . When heated to decomposition, it emits toxic vapors of NOx . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFGQCCHVMMMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870423
Record name (+/-)-2-Phenylbutyramide
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylbutyramide

CAS RN

90-26-6
Record name 2-Phenylbutanamide
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Record name Phenylbutyramide
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Record name 2-Phenylbutyramide
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Record name (+/-)-2-Phenylbutyramide
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Record name 2-phenylbutyramide
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Record name 2-PHENYLBUTYRAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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